Basimglurant
Overview
Description
Basimglurant (INN), also known by its developmental code names RG-7090 and RO-4917523, is a negative allosteric modulator of the mGlu 5 receptor . It is under development by Roche and Chugai Pharmaceutical for the treatment of treatment-resistant depression (as an adjunct) and fragile X syndrome . As of November 2016, it has undergone phase II clinical trials for both of these indications .
Synthesis Analysis
The synthesis of Basimglurant was discovered in a medicinal chemistry effort conducted at Roche starting from the results of a small molecular weight compound library high-throughput screen based on a Ca21 mobilization assay with human mGlu5a . The high-throughput screen identified several mGlu5 antagonists such as MPEP, MTEP, and fenobam .
Molecular Structure Analysis
Basimglurant has a chemical formula of C18H13ClFN3 and a molar mass of 325.77 g·mol −1 . It is a phenylimidazole, which is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Chemical Reactions Analysis
Basimglurant demonstrated foci of altered hepatocytes in a long-term rodent-toxicity study . Additional evidence pointed toward the activation of the constitutive androstane receptor (CAR), an established promoter of nongenotoxic and rodent-specific hepatic tumors .
Physical And Chemical Properties Analysis
Basimglurant is a small molecule with good oral bioavailability and a long half-life, which supports once-daily administration in humans . Preclinical drug trials showed that basimglurant possessed a terminal half-life of 7 hours in rats and 20 hours in monkeys . Research with rats and monkeys revealed a bioavailability of 50%, with additional studies showing that basimglurant has a rate of plasma protein binding of 98 to 99% .
Scientific Research Applications
Major Depressive Disorder (MDD) Treatment
- Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
- Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
- Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .
Pharmacological Research
- Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
- Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
- Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .
Fragile X Syndrome Treatment
- Application Summary: Basimglurant was originally developed for the treatment of fragile X syndrome. However, after failing phase II clinical trials, Roche abandoned the drug in this field of application .
- Results: The drug did not meet the desired outcomes in phase II clinical trials for the treatment of fragile X syndrome .
Major Depressive Disorder (MDD) Treatment
- Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
- Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
- Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .
Pharmacological Research
- Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
- Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
- Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .
Fragile X Syndrome Treatment
- Application Summary: Basimglurant was originally developed for the treatment of fragile X syndrome. However, after failing phase II clinical trials, Roche abandoned the drug in this field of application .
- Results: The drug did not meet the desired outcomes in phase II clinical trials for the treatment of fragile X syndrome .
Major Depressive Disorder (MDD) Treatment
- Application Summary: Basimglurant has been studied as an adjunctive therapy for Major Depressive Disorder (MDD). It is a novel approach to modulate glutamatergic function and has proven efficacy in a number of preclinical behavioral models of depression .
- Methods of Application: In a phase 2b, double-blind, randomized clinical trial, adult patients with a DSM-IV-TR diagnosis of MDD were assigned to one of two doses of basimglurant MR (0.5 or 1.5 mg) or placebo once daily, adjunctive to ongoing antidepressant medication therapy .
- Results: The primary endpoint was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 .
Pharmacological Research
- Application Summary: Basimglurant has a unique pharmacological profile and is currently in phase 2 clinical development for MDD. It is a potent, selective, and safe mGlu5 inhibitor with good oral bioavailability and long half-life .
- Methods of Application: Comprehensive preclinical pharmacological profiling was conducted, focusing on its therapeutic potential for MDD and drug-like properties .
- Results: Basimglurant has antidepressant properties that are corroborated by its functional magnetic imaging profile as well as anxiolytic-like and antinociceptive features .
Fragile X Syndrome Treatment
- Application Summary: Basimglurant was originally developed for the treatment of fragile X syndrome. However, after failing phase II clinical trials, Roche abandoned the drug in this field of application .
- Results: The drug did not meet the desired outcomes in phase II clinical trials for the treatment of fragile X syndrome .
Safety And Hazards
Phase I clinical trials for basimglurant began in April 2015, and finished in September 2015 . The trial was undertaken to study (and verify) the safety of basimglurant as a potential drug . Basimglurant was found to be safe and well-tolerated in combination with a selective serotonin reuptake inhibitor or serotonin or norepinephrine reuptake inhibitor, with mild transient dizziness as the most common emergent adverse event .
Future Directions
Basimglurant has shown the desired characteristics of a drug with high bioavailability, few safety liabilities, and promise in the secondary endpoints of a phase IIb trial . It will most likely undergo future iterations and attempt to pass drug trials again due to the large investment already poured into the drug to develop it this far . The Food and Drug Administration (FDA) has granted Fast Track designation for basimglurant to treat individuals with trigeminal neuralgia (TN) .
properties
IUPAC Name |
2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZWINBEAHDTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025734 | |
Record name | Basimglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Basimglurant | |
CAS RN |
802906-73-6 | |
Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basimglurant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basimglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Basimglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BASIMGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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